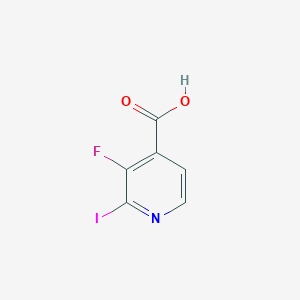

3-Fluoro-2-iodopyridine-4-carboxylic acid

Übersicht

Beschreibung

3-Fluoro-2-iodopyridine-4-carboxylic acid is a halogenated pyridine derivative that serves as an important intermediate in the synthesis of various biologically active compounds. Its unique structure, featuring both fluorine and iodine atoms, makes it a valuable building block in medicinal chemistry for the development of anticancer drugs and other therapeutic agents .

Synthesis Analysis

The synthesis of halogenated pyridine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, a related compound, was achieved through substitution and hydrolysis reactions with an optimized method yielding a total of 63.69% . Similarly, the synthesis of methyl 4-fluoro-3-methylpyridine-2-carboxylate involved oxidation, nitration, reduction, and a modified Balz-Schiemann reaction, with an overall yield of about 18% . These methods highlight the complexity and the multi-step nature of synthesizing such halogenated pyridine compounds.

Molecular Structure Analysis

The molecular structure of 3-fluoro-2-iodopyridine-4-carboxylic acid is characterized by the presence of fluorine and iodine atoms, which can significantly influence the reactivity and electronic properties of the molecule. In related compounds, the presence of fluorine has been shown to affect lactonization reactions of carboxylic acid-substituted 3-fluorodihydropyridines with electrophiles, demonstrating peculiar behavior . Additionally, the incorporation of fluoro-amino acid residues into cyclic peptides has provided reliable structural data, including bond lengths and angles, which are crucial for understanding the molecular conformation and reactivity .

Chemical Reactions Analysis

The chemical reactivity of halogenated pyridines is diverse, as demonstrated by the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which was used as an intermediate for the synthesis of pentasubstituted pyridines through halogen dance reactions . The fluorine atom, in particular, can participate in various electrophilic and nucleophilic reactions due to its high electronegativity and ability to stabilize adjacent positive charges. This is evident in the peculiar behavior observed during the lactonization of 3-fluorodihydropyridine-substituted carboxylic acids with different electrophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluoro-2-iodopyridine-4-carboxylic acid are influenced by its halogen substituents. Fluorine imparts unique properties such as increased lipophilicity, metabolic stability, and the ability to form hydrogen bonds, which can enhance the bioavailability of pharmaceutical compounds. The iodine atom, being larger and heavier, can contribute to the compound's molecular weight and may affect its boiling and melting points. These properties are crucial for the compound's application in drug design and synthesis .

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Functionalization of Halopyridines

3-Fluoro-2-iodopyridine-4-carboxylic acid and its derivatives are valuable in the synthesis of various halopyridines, which are crucial building blocks in pharmaceutical research. For instance, they have been used in the regiochemical functionalization of trihalopyridines, allowing the selective introduction of functional groups in specific positions of the pyridine ring. This flexibility in functionalization provides a path for creating a wide variety of new structures, potentially valuable for drug development (Bobbio & Schlosser, 2001).

2. Synthesis of Antibacterial Agents

Research has indicated the potential of 3-fluoro-2-iodopyridine-4-carboxylic acid derivatives in the synthesis of antibacterial agents. Specifically, pyridonecarboxylic acids, synthesized using these derivatives, have shown promising antibacterial activity. This application is significant in medicinal chemistry for developing new antibiotics (Egawa et al., 1984).

3. Applications in Organometallic Chemistry

The derivatives of 3-fluoro-2-iodopyridine-4-carboxylic acid are utilized in metalation studies. For example, iodopyridines derived from these compounds have been metalated using various reagents, leading to the synthesis of polysubstituted pyridines. These studies are essential in organometallic chemistry, contributing to the development of new synthetic methodologies (Rocca et al., 1993).

4. Chiral Solvating Agents

Compounds based on 3-fluoro-2-iodopyridine-4-carboxylic acid have been explored for their utility as chiral solvating agents. These agents are crucial for distinguishing between the enantiomers of various carboxylic acids, an important application in stereochemistry and drug development (Cuevas, Ballester & Pericàs, 2005).

5. Synthesis of Functionalized Contact Lens Materials

The derivatives of 3-fluoro-2-iodopyridine-4-carboxylic acid have been investigated for their potential in the production of contact lenses. Their incorporation into soft contact lens materials has been studied to enhance the optical and physical properties of these lenses (Kim & Sung, 2015).

Eigenschaften

IUPAC Name |

3-fluoro-2-iodopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FINO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTJOHUCCVVQSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376281 | |

| Record name | 3-fluoro-2-iodopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-iodopyridine-4-carboxylic acid | |

CAS RN |

153035-09-7 | |

| Record name | 3-fluoro-2-iodopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid](/img/structure/B142821.png)

![(3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B142828.png)

![1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene](/img/structure/B142829.png)